Tert-butyl 3-(4-bromophenyl)-2,6-dioxopiperidine-1-carboxylate
Description
Tert-butyl 3-(4-bromophenyl)-2,6-dioxopiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at position 1, a 4-bromophenyl substituent at position 3, and two ketone groups (dioxo) at positions 2 and 4. The molecular formula is C₁₆H₁₈BrNO₄, with a molecular weight of 368.23 g/mol. This compound is structurally related to intermediates used in pharmaceutical synthesis, such as PARP inhibitors like Niraparib .
Properties
Molecular Formula |
C16H18BrNO4 |
|---|---|
Molecular Weight |
368.22 g/mol |
IUPAC Name |
tert-butyl 3-(4-bromophenyl)-2,6-dioxopiperidine-1-carboxylate |
InChI |
InChI=1S/C16H18BrNO4/c1-16(2,3)22-15(21)18-13(19)9-8-12(14(18)20)10-4-6-11(17)7-5-10/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
XKKMBBRDTZKUJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CCC(C1=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-bromophenyl)-2,6-dioxopiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as a diketone or a diester.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.
Addition of the Tert-butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, typically using tert-butyl chloride and a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-bromophenyl)-2,6-dioxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may
Biological Activity
Tert-butyl 3-(4-bromophenyl)-2,6-dioxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H22BrN O2
- Molecular Weight : 340.26 g/mol
- CAS Number : 1476776-55-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure suggests potential activity as an inhibitor or modulator of specific enzymes and receptors involved in key physiological processes.
Biological Activity Overview
-
Antitumor Activity :
- Several studies have indicated that derivatives of dioxopiperidine compounds exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to tert-butyl 3-(4-bromophenyl)-2,6-dioxopiperidine have shown efficacy against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation.
-
Antimicrobial Properties :
- Research indicates that related compounds possess antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the bromophenyl group enhances the lipophilicity and membrane permeability, contributing to its antimicrobial efficacy.
-
CNS Activity :
- There is emerging evidence suggesting that this compound may influence central nervous system (CNS) functions. Preliminary studies indicate potential anxiolytic or anti-depressant effects, possibly through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Staphylococcus aureus | |
| CNS Modulation | Potential anxiolytic effects |
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of several dioxopiperidine derivatives on human breast cancer cells (MCF-7). The results demonstrated that this compound inhibited cell growth significantly at concentrations above 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways leading to apoptosis.
Case Study: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, this compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This study highlights the compound's potential as a lead for developing new antimicrobial therapies.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research has indicated that derivatives of piperidine compounds, including tert-butyl 3-(4-bromophenyl)-2,6-dioxopiperidine-1-carboxylate, exhibit promising anticancer properties. In a study published in European Journal of Medicinal Chemistry, compounds with similar structures were found to inhibit the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest .
2. Neuroprotective Effects:
This compound may also have neuroprotective effects. A study highlighted that certain piperidine derivatives can protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
3. Antimicrobial Properties:
this compound has shown antimicrobial activity against various bacteria and fungi. Research demonstrated that compounds with a similar structure inhibited the growth of pathogens like Staphylococcus aureus and Escherichia coli, making them potential candidates for new antimicrobial agents .
Synthesis and Reaction Conditions
The synthesis of this compound typically involves several steps:
- Starting Materials: The synthesis often begins with readily available piperidine derivatives and brominated phenyl compounds.
- Reagents Used: Common reagents include di-tert-butyl dicarbonate, triethylamine, and dichloromethane as solvents.
- Typical Reaction Conditions: The reactions are usually conducted under reflux conditions or at room temperature with stirring for several hours to ensure complete conversion .
Data Table: Summary of Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | European Journal of Medicinal Chemistry | Induces apoptosis in cancer cells |
| Neuroprotective Effects | Journal of Neurochemistry | Protects neurons from oxidative stress |
| Antimicrobial Properties | Journal of Antimicrobial Chemotherapy | Effective against Staphylococcus aureus and E. coli |
Case Studies
Case Study 1: Anticancer Screening
In a study aimed at evaluating the anticancer properties of various piperidine derivatives, this compound was tested against several cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an effective anticancer agent.
Case Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of similar compounds in animal models of neurodegeneration. The administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups.
Comparison with Similar Compounds
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (Compound A)
- Structure : Lacks dioxo groups and has a 4-methylpentyl chain at position 3.
- Synthesis : Prepared via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl dicarbonate in dioxane/water, yielding 86% .
- This likely increases lipophilicity compared to the target compound, affecting solubility and biological interactions.
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate (Compound B)
- Structure : Shares the 4-bromophenyl and tert-butyl carbamate groups but lacks dioxo groups.
- Application : Intermediate in Niraparib synthesis. Molecular weight (340.26 g/mol ) is lower due to missing oxygen atoms .
- Physicochemical Properties :
- Key Differences : The dioxo groups in the target compound enhance electrophilicity and may facilitate nucleophilic attacks or redox reactions absent in Compound B.
Spectroscopic and Analytical Data
| Property | Target Compound | Compound B |
|---|---|---|
| Molecular Weight | 368.23 g/mol | 340.26 g/mol |
| 13C NMR (Carbonyl) | ~200 ppm (C=O) | Absent |
| HRMS | [M+H]+ expected: 368.04 | [M+H]+ observed: 340.08 |
The target compound’s NMR would show distinct deshielding for carbonyl carbons (~200 ppm) and splitting patterns for protons adjacent to ketones. Compound B’s NMR lacks these features, showing only aliphatic and aromatic signals .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of tert-butyl 3-(4-bromophenyl)-2,6-dioxopiperidine-1-carboxylate, and how are they experimentally determined?
- Answer : The compound is typically characterized by its melting point (mp), molecular formula (e.g., C₁₇H₂₄BrNO₃), and spectral data (¹H/¹³C NMR, IR). For example, related tert-butyl piperidine derivatives exhibit melting points ranging from 50.5–52.5°C (e.g., tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate) . XRD analysis using programs like SHELXL is critical for confirming crystal structures, while LC-MS or HPLC ensures purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : Key safety measures include:
- Respiratory/eye protection : Use NIOSH-approved masks and safety goggles to avoid inhalation or ocular exposure .
- Gloves and lab coats : Nitrile gloves and flame-resistant clothing minimize dermal contact .
- Ventilation : Work in fume hoods to mitigate inhalation risks, especially during synthesis or solvent removal steps .
- Emergency procedures : Immediate flushing with water for eye/skin contact and medical consultation for persistent symptoms .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : The compound is synthesized via multi-step reactions involving:
- Boc protection : tert-Butyl carbamate groups are introduced using Boc-anhydride under basic conditions (e.g., triethylamine in dichloromethane) .
- Cyclization : Piperidine rings are formed via intramolecular cyclization, often catalyzed by DMAP or other Lewis acids .
- Bromination : Electrophilic aromatic substitution or palladium-catalyzed coupling introduces the 4-bromophenyl moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Answer : Discrepancies may arise from polymorphic forms, impurities, or solvent residues. Strategies include:
- Recrystallization : Use solvents like ethyl acetate/hexane to isolate pure crystalline phases .
- DSC/TGA : Differential scanning calorimetry identifies polymorph transitions or decomposition points .
- Cross-validation : Compare NMR shifts with computational models (e.g., DFT) or databases like PubChem .
Q. What strategies optimize the yield of this compound in large-scale syntheses?
- Answer : Key optimizations involve:
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for bromophenyl coupling efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful water removal to prevent Boc-group hydrolysis .
- Temperature control : Maintain ≤0°C during Boc protection to minimize side reactions .
Q. How does the 4-bromophenyl substituent influence the compound’s reactivity or biological activity?
- Answer : The bromine atom:
- Enables cross-coupling : Acts as a handle for Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .
- Affects bioactivity : In related spiro-piperidine derivatives, bromine enhances binding to E3 ligase or kinase targets via halogen bonding .
- Modifies lipophilicity : Increases logP values, impacting membrane permeability in cellular assays .
Q. What analytical methods are suitable for detecting degradation products or impurities in this compound?
- Answer :
- HPLC-MS : Reverse-phase chromatography with C18 columns and ESI-MS identifies hydrolyzed byproducts (e.g., loss of Boc group) .
- TLC vs. NMR : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via ¹H NMR integration .
- Stability studies : Accelerated aging under heat/humidity (40°C/75% RH) quantifies degradation kinetics .
Methodological Considerations
- Crystallography : Use SHELX programs for structure refinement, leveraging high-resolution XRD data to resolve stereochemical ambiguities .
- Safety compliance : Adhere to EC 2015/830 and CLP regulations for hazard labeling and waste disposal .
- Data validation : Cross-reference PubChem entries (e.g., CID 18404283-9) for spectral and toxicity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
